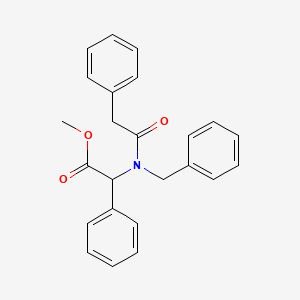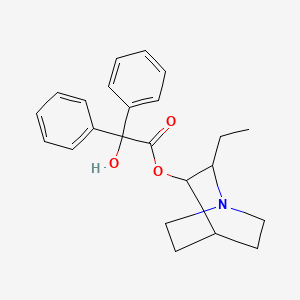
2-Ethyl-3-quinuclidyl benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-quinuclidyl benzilate is a synthetic organic compound known for its potent anticholinergic properties. It is a derivative of quinuclidine and benzilic acid, and it has been studied for its effects on the central nervous system. This compound is of interest in both military and medical research due to its ability to act as an incapacitating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-quinuclidyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as normal heptane, in the presence of metallic sodium. The reaction conditions require a 5-10% molar excess of 3-quinuclidinol and 7-15 molar percent of metallic sodium based on the methyl benzilate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-quinuclidyl benzilate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine ring.
Substitution: Substitution reactions can occur at the benzilate moiety, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzilate analogs with different functional groups.
Scientific Research Applications
2-Ethyl-3-quinuclidyl benzilate has several scientific research applications:
Mechanism of Action
2-Ethyl-3-quinuclidyl benzilate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. This action blocks the binding of acetylcholine, leading to a decrease in cholinergic neurotransmission. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Another potent anticholinergic agent with similar properties and applications.
Scopolamine: Another anticholinergic compound used for its effects on the central nervous system.
Uniqueness
2-Ethyl-3-quinuclidyl benzilate is unique due to its specific chemical structure, which provides a distinct profile of receptor binding and pharmacological effects. Its ability to act as a potent incapacitating agent sets it apart from other anticholinergic compounds, making it valuable for both research and potential therapeutic applications .
Properties
CAS No. |
102338-77-2 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2-ethyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3 |
InChI Key |
UWUJLHYQCAEYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


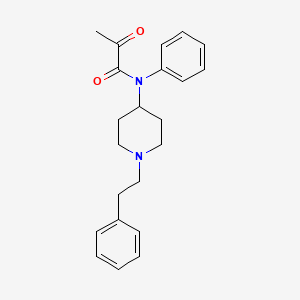
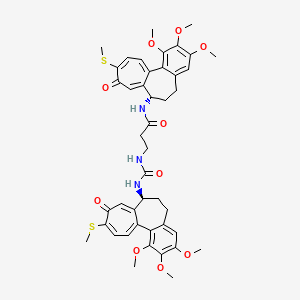
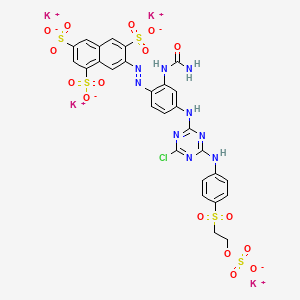

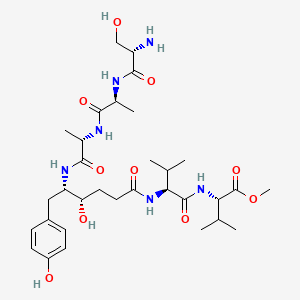
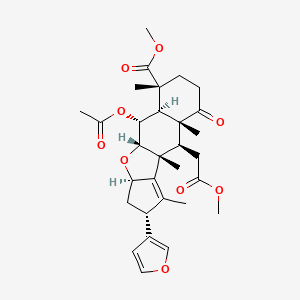
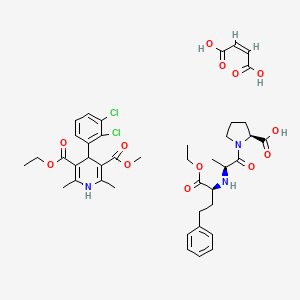
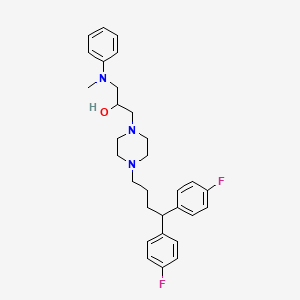
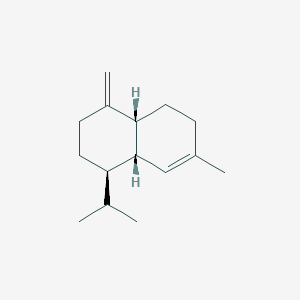
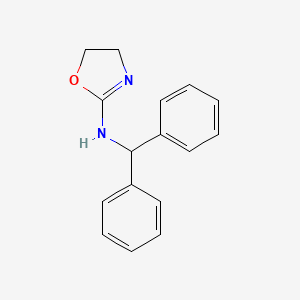
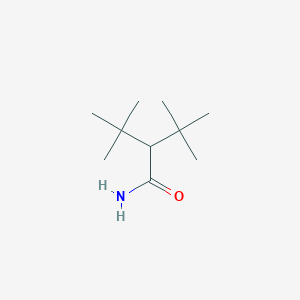

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
